An In-depth Technical Guide to 2-(1-Aziridinyl)ethyl Methacrylate: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2-(1-Aziridinyl)ethyl Methacrylate: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-(1-Aziridinyl)ethyl methacrylate (AEMA). It also explores the applications of its polymeric derivatives in the field of drug development, offering insights for researchers and scientists working on advanced drug delivery systems.
Core Chemical Properties and Structure
2-(1-Aziridinyl)ethyl methacrylate is a bifunctional monomer containing both a reactive aziridine ring and a polymerizable methacrylate group. This unique combination of functional groups makes it a valuable building block in polymer chemistry for creating materials with tailored properties.
Physicochemical Properties
A summary of the key physicochemical properties of AEMA is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₃NO₂ | [1][2] |
| Molecular Weight | 155.19 g/mol | [1][2] |
| Density | 1.014 g/cm³ at 20 °C | [2] |
| Boiling Point | 44-50 °C at 0.1 Torr | [2] |
| Melting Point | Not available | [3] |
| Solubility | Data not readily available. Soluble in common organic solvents. | |
| CAS Number | 6498-81-3 | [2] |
Chemical Structure
The chemical structure of 2-(1-Aziridinyl)ethyl methacrylate features a methacrylate ester bonded to an ethyl group, which in turn is attached to a nitrogen atom within a three-membered aziridine ring.
Key Functional Groups:
-
Methacrylate Group: A vinyl group attached to a carbonyl group, which is part of an ester. This group is readily polymerizable via free-radical and other polymerization mechanisms.
-
Aziridine Ring: A three-membered heterocyclic amine. The significant ring strain makes it susceptible to ring-opening reactions with nucleophiles, which is a key feature for post-polymerization modifications like cross-linking.
The interplay between these two functional groups allows for the synthesis of polymers with a linear backbone and pendant aziridine rings that can be subsequently used for further chemical transformations.
Synthesis and Experimental Protocols
The primary synthetic route to 2-(1-Aziridinyl)ethyl methacrylate is through the transesterification of a methacrylate ester with N-(2-hydroxyethyl)aziridine.
General Synthesis Pathway
A common method involves the reaction of methyl methacrylate with N-(2-hydroxyethyl)aziridine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature to facilitate the esterification while preserving the integrity of the thermally sensitive aziridine ring.
Caption: General synthesis of AEMA via transesterification.
Experimental Protocol: Transesterification Synthesis (Representative)
Materials:
-
Methyl methacrylate (MMA)
-
N-(2-hydroxyethyl)aziridine
-
Suitable transesterification catalyst (e.g., dibutyltin dilaurate)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a reaction flask equipped with a stirrer, condenser, and thermometer, add methyl methacrylate, N-(2-hydroxyethyl)aziridine, and the solvent.
-
Add the polymerization inhibitor to prevent premature polymerization of the methacrylate.
-
Add the transesterification catalyst.
-
Heat the reaction mixture to a specific temperature (e.g., 80-120 °C) and maintain for a set period (e.g., 4-8 hours).
-
Monitor the progress of the reaction by techniques such as gas chromatography (GC) to follow the disappearance of reactants and the formation of the product.
-
Upon completion, cool the reaction mixture.
-
The crude product can be purified by vacuum distillation to remove the solvent, unreacted starting materials, and the methanol byproduct.
Note: The specific quantities of reagents, reaction time, and temperature will depend on the scale of the reaction and the specific catalyst used. It is crucial to perform this reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Reactivity and Polymerization
The dual functionality of 2-(1-Aziridinyl)ethyl methacrylate dictates its reactivity. The methacrylate group allows for polymerization, while the aziridine ring provides a site for post-polymerization modification.
Polymerization of the Methacrylate Group
AEMA can be polymerized using various techniques, with free-radical polymerization being the most common.
-
Free-Radical Polymerization: This can be initiated using thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). This method produces linear polymers with pendant aziridine groups.
-
Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize well-defined polymers with controlled molecular weights and narrow molecular weight distributions.
Caption: Free-radical polymerization of AEMA.
Reactivity of the Aziridine Ring
The aziridine ring is relatively stable under the conditions of free-radical polymerization of the methacrylate group. However, it can undergo ring-opening reactions in the presence of acids or other electrophiles. This reactivity is highly advantageous for cross-linking the polymer chains after polymerization, leading to the formation of hydrogels and other cross-linked materials.
Caption: Post-polymerization cross-linking of Poly(AEMA).
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of 2-(1-Aziridinyl)ethyl methacrylate.
Infrared (IR) Spectroscopy
The IR spectrum of AEMA is expected to show characteristic absorption bands for the functional groups present.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ester) | ~1720 |
| C=C (alkene) | ~1635 |
| C-O (ester) | ~1160 |
| C-N (aziridine) | ~1240 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of AEMA.
¹H NMR (predicted):
-
Vinyl protons: Two signals in the range of 5.5-6.1 ppm.
-
-OCH₂- protons: A triplet around 4.2 ppm.
-
-NCH₂- protons: A triplet around 2.5 ppm.
-
Aziridine ring protons: A singlet or a complex multiplet in the range of 1.5-2.0 ppm.
-
Methyl protons: A singlet around 1.9 ppm.
¹³C NMR (predicted):
-
C=O (ester): ~167 ppm
-
C=CH₂: ~136 ppm
-
=CH₂: ~125 ppm
-
-OCH₂-: ~63 ppm
-
-NCH₂-: ~52 ppm
-
Aziridine ring carbons: ~25-30 ppm
-
-CH₃: ~18 ppm
Applications in Drug Development
The polymers derived from 2-(1-Aziridinyl)ethyl methacrylate, particularly poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), which has a similar structure and properties, have garnered significant attention in drug delivery research. The cationic nature of the polymer at physiological pH allows for interaction with negatively charged biomolecules like DNA and RNA, making it a promising non-viral vector for gene therapy.[4]
The ability of the pendant groups to be protonated also imparts pH-responsiveness to the polymer. This property can be exploited for the development of "smart" drug delivery systems that release their payload in response to specific pH changes in the body, such as in the acidic microenvironment of tumors or within endosomes.[5]
Furthermore, the cross-linking capability of the aziridine groups allows for the formation of hydrogels. These hydrogels can be designed to encapsulate drugs and release them in a controlled manner.[6][7]
Caption: Applications of Poly(AEMA) in drug delivery.
Safety and Handling
2-(1-Aziridinyl)ethyl methacrylate is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. Due to the potential for polymerization, it should be stored in a cool, dark place and may contain a polymerization inhibitor.
Conclusion
2-(1-Aziridinyl)ethyl methacrylate is a versatile monomer with significant potential in the development of advanced materials, particularly for biomedical applications. Its unique combination of a polymerizable methacrylate group and a reactive aziridine ring allows for the synthesis of functional polymers that can be tailored for specific applications in drug delivery, gene therapy, and tissue engineering. Further research into the controlled polymerization of this monomer and the biological evaluation of its polymeric derivatives is likely to open up new avenues in the field of medicine and materials science.
References
- 1. spectrabase.com [spectrabase.com]
- 2. echemi.com [echemi.com]
- 3. 2-(1-AZIRIDINYL)-ETHYL METHACRYLATE | CAS#:6498-81-3 | Chemsrc [chemsrc.com]
- 4. 2-(Dimethylamino)ethyl methacrylate based (co)polymers as gene transfer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. redalyc.org [redalyc.org]
